1-(4-Chlorophenyl)-2-((5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-ethanone

Description

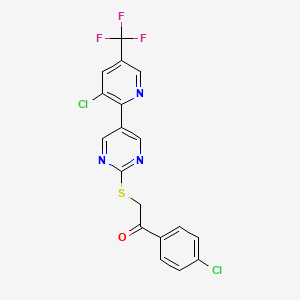

This compound is a structurally complex small molecule featuring a 4-chlorophenyl group linked via a ketone to a sulfanyl bridge connected to a pyrimidine ring. The pyrimidine is further substituted at the 5-position with a 3-chloro-5-(trifluoromethyl)pyridinyl moiety. This architecture combines halogenated aromatic systems (chlorophenyl, chloropyridinyl) and electron-withdrawing groups (trifluoromethyl, sulfanyl), which are common in agrochemical and pharmaceutical agents due to their stability and bioactivity . While direct studies on this compound are sparse in the provided evidence, its analogs highlight roles in modulating physicochemical properties (e.g., solubility, melting points) and biological interactions, particularly in enzyme inhibition or receptor binding .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2F3N3OS/c19-13-3-1-10(2-4-13)15(27)9-28-17-25-6-11(7-26-17)16-14(20)5-12(8-24-16)18(21,22)23/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTYCDGQJVAJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-2-((5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-pyrimidinyl)sulfanyl)-1-ethanone, a compound with a complex structure, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is , and it features a chlorophenyl group, a trifluoromethyl-pyridine moiety, and a pyrimidine sulfanyl component. The presence of these functional groups suggests diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Line Inhibition : The compound demonstrated high inhibition rates against T-47D breast cancer (90.47%), SR leukemia (81.58%), SK-MEL-5 melanoma (84.32%), and MDA-MB-468 breast cancer cells (84.83%) .

- IC50 Values : Comparative studies showed that derivatives of this compound had sub-micromolar IC50 values, indicating potent anticancer activity .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown promising AChE inhibition, which is crucial for treating neurodegenerative diseases .

- Alkaline Phosphatase Activity : Molecular docking studies indicated strong binding affinity to alkaline phosphatase, which is relevant in cancer metabolism .

Antimicrobial Activity

The biological activity of related compounds has been assessed against various bacterial strains:

- Bacterial Strains Tested : Compounds were tested against Salmonella Typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

- Results : Significant antibacterial activity was observed, suggesting potential therapeutic applications in infectious diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | High inhibition in T-47D and MDA-MB-468 cell lines; IC50 values in sub-micromolar range. |

| Study 2 | Enzyme Inhibition | Effective AChE inhibition; potential for neuroprotective applications. |

| Study 3 | Antimicrobial Tests | Notable activity against multiple bacterial strains; implications for antibiotic development. |

Mechanistic Insights

The mechanisms underlying the biological activities of the compound involve:

- Molecular Docking Studies : These studies provide insights into how the compound interacts with specific enzymes and receptors, enhancing our understanding of its pharmacodynamics.

- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells, which is a critical pathway for anticancer drug efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on substituents, synthesis, and functional attributes:

Key Observations:

Structural Diversity: The target compound’s pyrimidine-sulfanyl linker differentiates it from pyrazole () or triazole () analogs. This linker may enhance conformational flexibility or hydrogen-bonding capacity.

Biological Activity :

- Chlorophenyl-substituted compounds (e.g., ) frequently exhibit antimicrobial or antifungal activity, likely due to halogen-mediated membrane disruption. The trifluoromethylpyridinyl group in the target compound may broaden its target specificity (e.g., insecticidal vs. mammalian enzymes) .

Crystallographic Data :

- Analogs like CAS 743452-23-5 () and () have resolved crystal structures, confirming planar aromatic systems and intermolecular interactions (e.g., π-stacking, halogen bonds) critical for solid-state stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.